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Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties and stability of 2,3-dihydrofuran (CsHsO), a
heterocyclic organic compound of interest in various chemical and pharmaceutical applications. The document consolidates key thermodynamic
data, including the standard enthalpy, entropy, and Gibbs free energy of formation, presented in a clear tabular format. Furthermore, it delves into
the stability and reactivity of 2,3-dihydrofuran, with a focus on its thermal isomerization. Detailed experimental and computational methodologies
commonly employed for the determination of these properties are also described. Visual representations of key reaction pathways are provided to
facilitate a deeper understanding of the molecule's behavior.

Thermodynamic Properties of 2,3-Dihydrofuran

The thermodynamic parameters of a compound are crucial for understanding its stability, reactivity, and potential for use in chemical synthesis.
The standard enthalpy of formation (AHf°), standard molar entropy (S°), and standard Gibbs free energy of formation (AGf°) for 2,3-dihydrofuran
in the gaseous state at 298.15 K are summarized below.

Thermodynamic Property Value Units Reference(s)
Standard Enthalpy of Formation
-75.00 kJ-mol-1 [1
(Gas), AHf°
77+3 kJ-mol-1 2]
72.2+0.4 kJ-mol-1 2]
Standard Molar Entropy (Gas), S° 292.57 J-K~t-mol~t [1]
Standard Gibbs Free Energy of
-11.97 kJ-mol-t Calculated

Formation (Gas), AGf®

Note: The Standard Gibbs Free Energy of Formation was calculated using the values for AHf® (-75.00 kJ-mol~%) and S° (292.57 J-K=*-mol~?) from
the CCCBDBJ1] and the standard molar entropies of the constituent elements.

Stability and Reactivity

2,3-Dihydrofuran is a cyclic enol ether. Its stability and reactivity are influenced by several factors, including ring strain and the presence of the
double bond adjacent to the oxygen atom.

Ring Strain: Five-membered rings like 2,3-dihydrofuran possess a moderate degree of ring strain, which influences their reactivity. This strain is a
combination of angle strain and torsional strain. The molecule is not planar, adopting a puckered conformation to alleviate some of this strain.[3]

Thermal Isomerization: A key aspect of the thermal chemistry of 2,3-dihydrofuran is its propensity to undergo ring-opening isomerization at
elevated temperatures. The primary products of this unimolecular reaction are propenyl aldehyde and cyclopropanecarboxaldehyde.[4] This
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contrasts with its isomer, 2,5-dihydrofuran, which primarily eliminates hydrogen to form furan.[4] The isomerization reactions are significantly faster

than fragmentation at lower temperatures.[4]

Transition State 1
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Figure 1. Thermal isomerization of 2,3-dihydrofuran.

Peroxide Formation: Like many ethers, 2,3-dihydrofuran can form explosive peroxides upon exposure to air and light.[5] This is a critical safety

consideration for its storage and handling.

Experimental and Computational Methodologies

The determination of the thermodynamic properties of 2,3-dihydrofuran and related compounds involves a combination of experimental

techniques and theoretical calculations.

Experimental Protocols

Combustion Calorimetry: This is a primary method for determining the standard enthalpy of formation (AHf°). A known mass of the substance is
completely combusted in a bomb calorimeter, and the heat released is measured. From the energy of combustion, the enthalpy of formation can
be calculated. For furan derivatives, this technique has been used to obtain reliable thermochemical data.[6]

Calvet Microcalorimetry: This technique is employed to measure enthalpies of vaporization. The heat absorbed during the phase transition from
liquid to gas is measured at a constant temperature, which is essential for converting condensed-phase enthalpy of formation data to the gas
phase.[6]

Spectroscopy: High-resolution vacuum ultraviolet (VUV) absorption spectroscopy, often utilizing a synchrotron light source, provides information
about the electronic structure and excited states of molecules like 2,3-dihydrofuran.[7][8] Far-infrared spectroscopy is used to study the ring-
puckering vibrations, which gives insight into the molecule's conformation and the energy barrier to planarity.[3]

Computational Chemistry

Ab Initio and Density Functional Theory (DFT) Calculations: Quantum chemical methods are powerful tools for calculating thermodynamic
properties. High-level methods like G3 and QCISD(T) have been used to compute the enthalpies of formation of furan derivatives, often
showing good agreement with experimental data.[4][6] DFT methods, such as B3LYP, are used to explore potential energy surfaces, locate
transition states, and calculate reaction energetics for processes like isomerization.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures.
While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every
specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support
Team for a compatibility check]
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